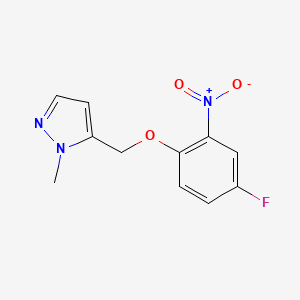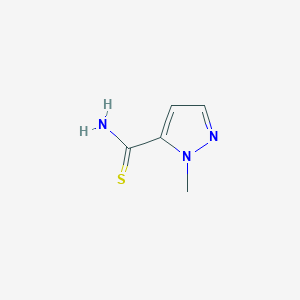
ACT-389949
Overview
Description
ACT-389949 is a small-molecule compound that acts as a selective agonist for formyl peptide receptor type 2 (FPR2) and lipoxin A4 receptor (ALX). These receptors are part of the G-protein coupled receptor family and play a crucial role in regulating inflammatory responses. This compound has been studied for its potential anti-inflammatory properties and has shown promise in preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACT-389949 involves multiple steps, starting with the preparation of the core structure, which includes an oxazole ring. The key steps include:
- Formation of the oxazole ring through a cyclization reaction.
- Introduction of the difluoroethyl group via a nucleophilic substitution reaction.
- Coupling of the oxazole derivative with a triazole moiety through a condensation reaction.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ACT-389949 undergoes several types of chemical reactions, including:
Reduction: The compound does not typically undergo reduction reactions under physiological conditions.
Substitution: The difluoroethyl group in this compound can participate in nucleophilic substitution reactions, although this is less common in biological systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, although these are not commonly observed in biological contexts.
Major Products Formed
The major products formed from the reactions of this compound are typically the result of oxidative degradation, leading to the formation of oxidized derivatives. These products are generally less active than the parent compound .
Scientific Research Applications
ACT-389949 has a wide range of scientific research applications, including:
Mechanism of Action
ACT-389949 exerts its effects by binding to formyl peptide receptor type 2 and lipoxin A4 receptor on the surface of neutrophils. This binding triggers a cascade of intracellular signaling events, including:
- Activation of the phospholipase C-phosphatidylinositol 4,5-bisphosphate-inositol 1,4,5-trisphosphate signaling pathway.
- Release of calcium ions from intracellular stores.
- Recruitment of beta-arrestin, which plays a role in receptor desensitization and internalization .
These signaling events lead to various functional responses, such as neutrophil chemotaxis, granule mobilization, and activation of NADPH-oxidase, contributing to the compound’s anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
WKYMVM: A peptide agonist for formyl peptide receptor type 2, similar in function to ACT-389949 but less stable under oxidative conditions.
N-formylmethionine-leucyl-phenylalanine (fMLP): A well-known agonist for formyl peptide receptors, but with broader receptor specificity compared to this compound.
Uniqueness
This compound is unique due to its high selectivity for formyl peptide receptor type 2 and lipoxin A4 receptor, as well as its stability under oxidative conditions. This makes it a valuable tool for studying receptor-specific signaling pathways and developing targeted anti-inflammatory therapies .
Properties
IUPAC Name |
N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWPEDVIMHJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258417-54-7 | |
| Record name | ACT-389949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-389949 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)




![tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B3046492.png)
